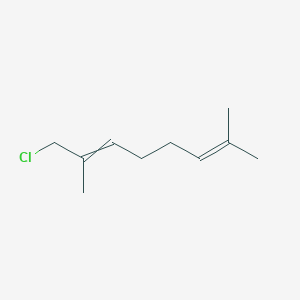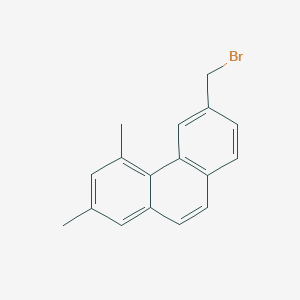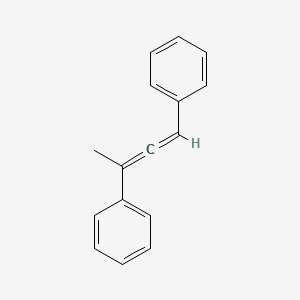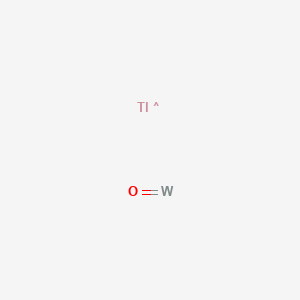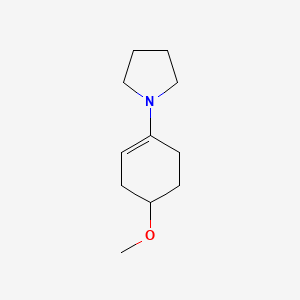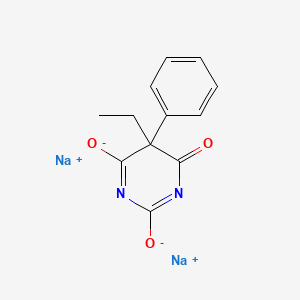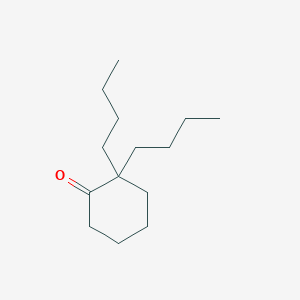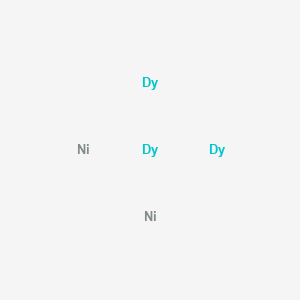
Dysprosium--nickel (3/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dysprosium–nickel (3/2) is an intermetallic compound composed of dysprosium and nickel in a 3:2 ratio. Dysprosium is a rare-earth element known for its high magnetic susceptibility and thermal neutron absorption cross-section, while nickel is a transition metal known for its corrosion resistance and catalytic properties. The combination of these two elements results in a compound with unique magnetic and electronic properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dysprosium–nickel (3/2) can be synthesized through several methods, including solid-state reactions, co-electrodeposition, and high-temperature reduction processes. One common method involves the co-electrodeposition of dysprosium and nickel ions from a molten salt electrolyte, such as a eutectic mixture of potassium chloride, sodium chloride, and cesium chloride, at elevated temperatures (around 823 K). The electrochemical reduction of dysprosium and nickel ions on an inert tungsten electrode or an active nickel electrode leads to the formation of the intermetallic compound .
Industrial Production Methods
Industrial production of dysprosium–nickel (3/2) typically involves high-temperature reduction processes. Dysprosium oxide and nickel oxide are mixed in the desired stoichiometric ratio and subjected to a high-temperature reduction using a reducing agent such as hydrogen gas. The reaction is carried out in a controlled atmosphere to prevent oxidation and ensure the formation of the desired intermetallic compound.
Analyse Chemischer Reaktionen
Types of Reactions
Dysprosium–nickel (3/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Dysprosium–nickel (3/2) can be oxidized in the presence of oxygen to form dysprosium oxide and nickel oxide. This reaction typically occurs at elevated temperatures.
Reduction: The compound can be reduced using hydrogen gas or other reducing agents to form the metallic elements.
Substitution: Dysprosium–nickel (3/2) can undergo substitution reactions with halogens to form dysprosium halides and nickel halides.
Major Products Formed
Oxidation: Dysprosium oxide (Dy2O3) and nickel oxide (NiO).
Reduction: Metallic dysprosium and nickel.
Substitution: Dysprosium halides (e.g., DyCl3) and nickel halides (e.g., NiCl2).
Wissenschaftliche Forschungsanwendungen
Dysprosium–nickel (3/2) has a wide range of scientific research applications due to its unique magnetic and electronic properties. Some of the key applications include:
Catalysis: Dysprosium–nickel (3/2) serves as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biomedical Applications: The compound’s magnetic properties make it suitable for use in magnetic resonance imaging (MRI) contrast agents and targeted drug delivery systems.
Wirkmechanismus
The mechanism of action of dysprosium–nickel (3/2) is primarily related to its magnetic and electronic properties. The compound exhibits slow magnetic relaxation, which is attributed to the combination of high-spin ground states and easy-axis magnetic anisotropy. This property makes it a potential candidate for single-molecule magnets, which have applications in high-density information storage and quantum computing . The molecular targets and pathways involved in its mechanism of action include the interaction of dysprosium and nickel ions with their respective ligands and the formation of stable intermetallic phases.
Vergleich Mit ähnlichen Verbindungen
Dysprosium–nickel (3/2) can be compared with other similar intermetallic compounds, such as dysprosium–iron (3/2) and dysprosium–cobalt (3/2). While all these compounds exhibit unique magnetic properties, dysprosium–nickel (3/2) stands out due to its higher thermal stability and resistance to oxidation. Additionally, the combination of dysprosium and nickel results in a compound with enhanced catalytic properties compared to its iron and cobalt counterparts .
List of Similar Compounds
- Dysprosium–iron (3/2)
- Dysprosium–cobalt (3/2)
- Dysprosium–copper (3/2)
Eigenschaften
CAS-Nummer |
55762-98-6 |
|---|---|
Molekularformel |
Dy3Ni2 |
Molekulargewicht |
604.89 g/mol |
IUPAC-Name |
dysprosium;nickel |
InChI |
InChI=1S/3Dy.2Ni |
InChI-Schlüssel |
LMDACHKDIJMTMF-UHFFFAOYSA-N |
Kanonische SMILES |
[Ni].[Ni].[Dy].[Dy].[Dy] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-(3-methoxy-4-phenylmethoxyphenyl)-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B14638490.png)
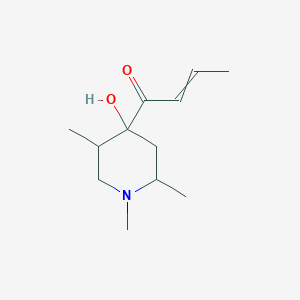
![N,N-Dimethyl-4-{(E)-[(quinolin-4-yl)methylidene]amino}aniline](/img/structure/B14638501.png)
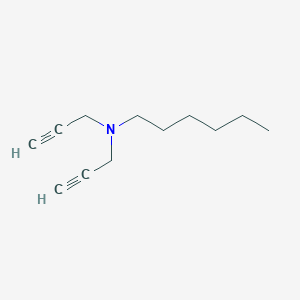
![N-[2-(4-Chlorophenoxy)-4-nitrophenyl]-1-fluoromethanesulfonamide](/img/structure/B14638513.png)
![1-[3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14638518.png)

